![molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1](/img/structure/B183477.png)
2-[(7-Chloroquinolin-4-yl)amino]ethanol
概要
説明
2-[(7-Chloroquinolin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the infected cells. In the case of antimalarial activity, this compound is believed to inhibit the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite and ultimately causing its death. In the case of anticancer activity, this compound is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as dihydrofolate reductase and topoisomerase II, which are essential for the growth and replication of cells. This compound has also been shown to induce oxidative stress and DNA damage, leading to cell death. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
実験室実験の利点と制限
One of the advantages of using 2-[(7-Chloroquinolin-4-yl)amino]ethanol in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-[(7-Chloroquinolin-4-yl)amino]ethanol. One area of research is the development of new analogs with improved solubility and efficacy. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other drugs and pathways. Additionally, further research is needed to explore the immunomodulatory effects of 2-[(7-Chloroquinolin-4-yl)amino]ethanol and its potential applications in treating viral infections. Finally, the potential use of this compound as a therapeutic agent in clinical settings should also be explored.
Conclusion:
In conclusion, 2-[(7-Chloroquinolin-4-yl)amino]ethanol is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the various future directions of this compound, and its potential as a therapeutic agent in clinical settings should also be explored.
科学的研究の応用
2-[(7-Chloroquinolin-4-yl)amino]ethanol has potential applications in various fields of scientific research. It has been studied for its antimalarial properties and has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. This compound has also been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been studied for its potential use as an antiviral agent and has shown activity against various viruses such as herpes simplex virus and human immunodeficiency virus.
特性
CAS番号 |
91066-18-1 |
|---|---|
製品名 |
2-[(7-Chloroquinolin-4-yl)amino]ethanol |
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
2-[(7-chloroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14) |
InChIキー |
RSYOSUMAMNFKSM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

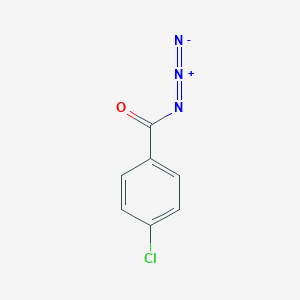
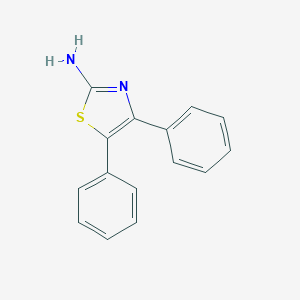

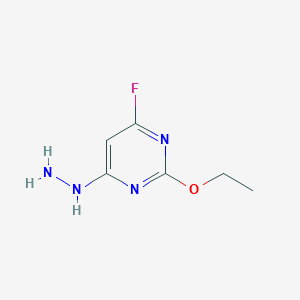
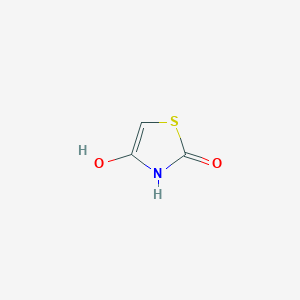


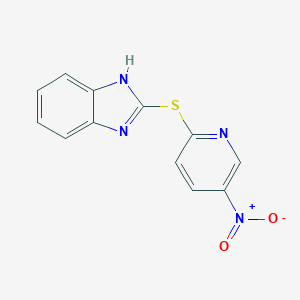
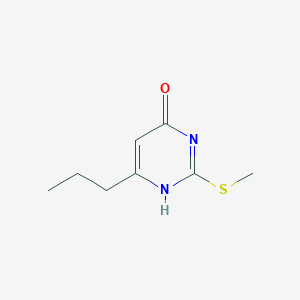
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
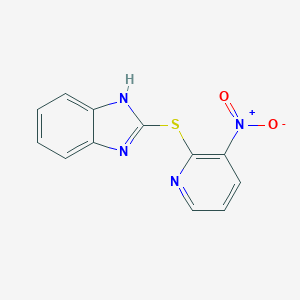
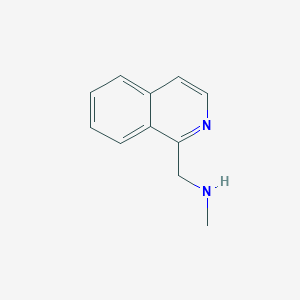
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)